
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide, also known as ADAMANT, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a small molecule that belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to induce cell cycle arrest and apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has several advantages for lab experiments, such as its small size, high purity, and low toxicity. It can be easily synthesized and purified, and its effects can be easily measured using various analytical techniques. However, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide also has some limitations, such as its limited solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in combination therapy with other cancer drugs. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in the development of new antiviral drugs. Furthermore, the exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further elucidated using various molecular and cellular techniques.
Synthesemethoden
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 4-acetylpiperazine in the presence of a suitable catalyst. The reaction yields 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide as a white solid, which can be purified by recrystallization or column chromatography. The purity of the compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been investigated for its potential therapeutic applications in various fields, such as neuroscience, oncology, and infectious diseases. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have antiviral activity against various viruses, such as HIV, HCV, and influenza.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)15(5,10-16)17-14(21)12(3)18-6-8-19(9-7-18)13(4)20/h11-12H,6-9H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNWHWALORFSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

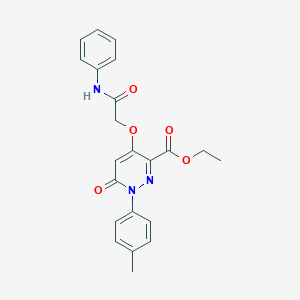
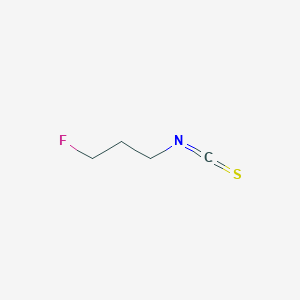
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)

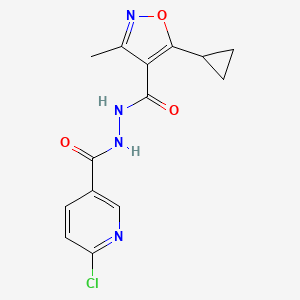
![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
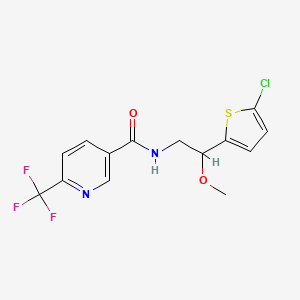
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)
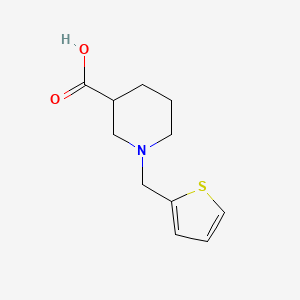

![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)